Thiazole, 4-(phenylethynyl)-
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Overview
Description
Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiazole derivatives include:
Electrophiles: Such as halogens and sulfonating agents for electrophilic substitution.
Nucleophiles: Such as organolithium compounds for nucleophilic substitution.
Oxidizing Agents: Such as molecular oxygen for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .
Scientific Research Applications
Thiazole, 4-(phenylethynyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111600-88-5 |
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Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |
InChI Key |
RESHTYCQJVKIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CSC=N2 |
Origin of Product |
United States |
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